molecular formula C7H8ClN3O4 B11585031 ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate

ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B11585031
M. Wt: 233.61 g/mol
InChI Key: PJYGVEZLPZKIHO-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro and a nitro group on the pyrazole ring, as well as an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and chlorination to introduce the nitro and chloro groups, respectively . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride for chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of both chloro and nitro groups on the pyrazole ring, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H8ClN3O4

Molecular Weight

233.61 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C7H8ClN3O4/c1-2-15-6(12)4-10-3-5(8)7(9-10)11(13)14/h3H,2,4H2,1H3

InChI Key

PJYGVEZLPZKIHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

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